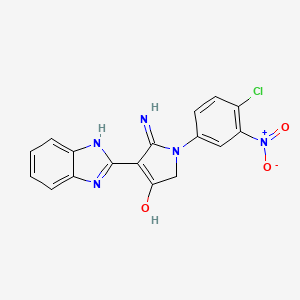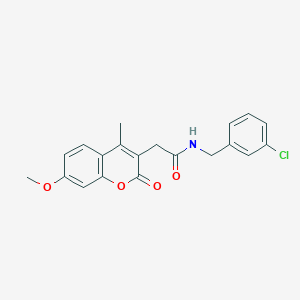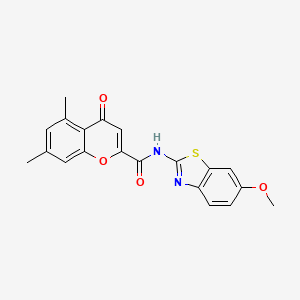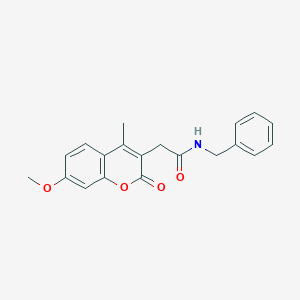
5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a benzodiazole ring, a chloro-nitrophenyl group, and a dihydropyrrolone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Chloro-Nitrophenyl Group:
Formation of the Dihydropyrrolone Structure: The final step involves the cyclization of the intermediate compounds to form the dihydropyrrolone ring, which can be achieved through various cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In industry, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one: Lacks the chloro and nitro groups, which may result in different chemical reactivity and biological activity.
4-(1H-1,3-benzodiazol-2-YL)-1-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one: Lacks the amino group, which may affect its ability to participate in certain chemical reactions and interactions.
Uniqueness
The presence of the amino, chloro, and nitro groups in 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one makes it unique compared to similar compounds
Propriétés
Formule moléculaire |
C17H12ClN5O3 |
|---|---|
Poids moléculaire |
369.8 g/mol |
Nom IUPAC |
4-(1H-benzimidazol-2-yl)-1-(4-chloro-3-nitrophenyl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C17H12ClN5O3/c18-10-6-5-9(7-13(10)23(25)26)22-8-14(24)15(16(22)19)17-20-11-3-1-2-4-12(11)21-17/h1-7,19,24H,8H2,(H,20,21) |
Clé InChI |
XQKYEGVGTNQURU-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(C(=N)N1C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=NC4=CC=CC=C4N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B11393945.png)


![5-chloro-N-(2-methoxyphenyl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11393964.png)
![N-(2,4-dimethylphenyl)-3-ethyl-6-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11393978.png)
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11393990.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11393998.png)
![2-[(E)-2-(1-ethyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11394002.png)
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide](/img/structure/B11394009.png)
![N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorobenzamide](/img/structure/B11394013.png)

![5,7-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11394024.png)
![methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11394025.png)
